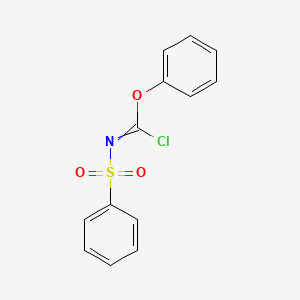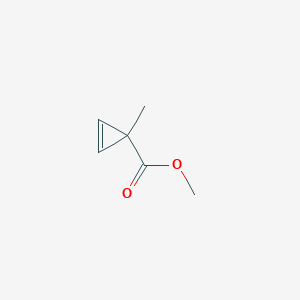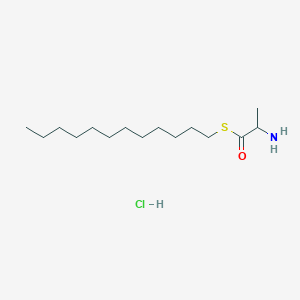![molecular formula C24H24O6 B14339870 Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol CAS No. 102573-57-9](/img/structure/B14339870.png)
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol is a complex organic compound that features both acetic acid and phenolic functionalities. This compound is notable for its unique structure, which includes a phenyl group substituted with a hydroxyphenyl and a phenylethenyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenylacetic acid and 4-hydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenols and aromatic compounds.
Scientific Research Applications
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: The compound may modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: A simpler phenolic acid with similar functional groups.
4-Hydroxybenzaldehyde: Another phenolic compound with aldehyde functionality.
4-Hydroxyacetophenone: A phenolic compound with a ketone group.
Uniqueness
Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol is unique due to its combination of acetic acid and phenolic functionalities, which confer distinct chemical reactivity and biological activities. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
102573-57-9 |
|---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H16O2.2C2H4O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17;2*1-2(3)4/h1-14,21-22H;2*1H3,(H,3,4) |
InChI Key |
FUEHQAFGSKHXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


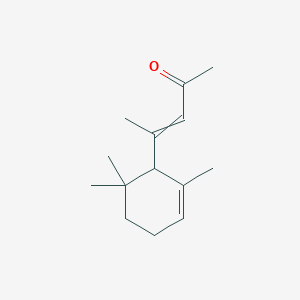

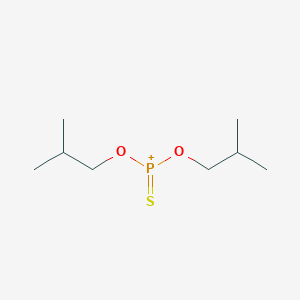
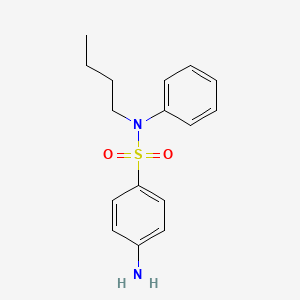
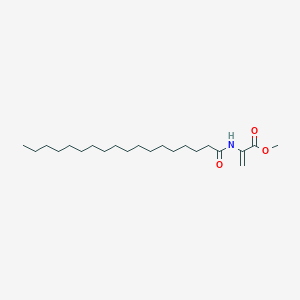
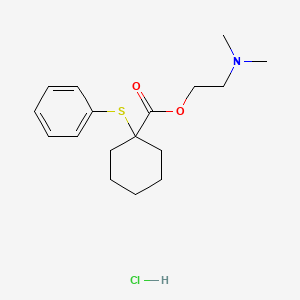
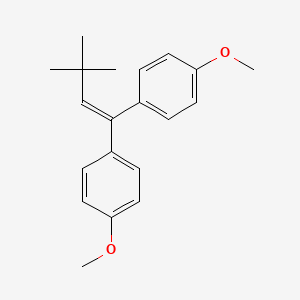
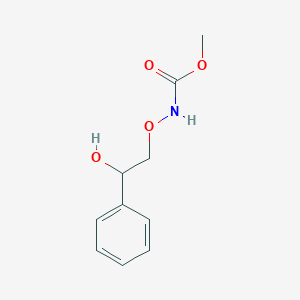
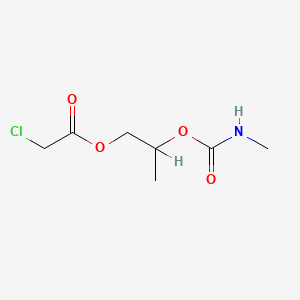
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
